Cas no 51394-43-5 (2-vinylpyrimidine)

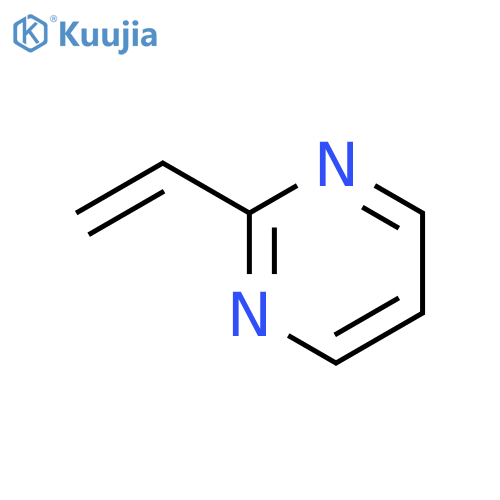

2-vinylpyrimidine structure

商品名:2-vinylpyrimidine

2-vinylpyrimidine 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 2-ethenyl- (9CI)

- 2-vinylpyrimidine

-

- MDL: MFCD18969698

- インチ: InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2

- InChIKey: ZDHWTWWXCXEGIC-UHFFFAOYSA-N

- ほほえんだ: C=CC1=NC=CC=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

2-vinylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-304686-1.0g |

2-ethenylpyrimidine |

51394-43-5 | 95.0% | 1.0g |

$1500.0 | 2025-03-19 | |

| Enamine | EN300-304686-5g |

2-ethenylpyrimidine |

51394-43-5 | 95% | 5g |

$4349.0 | 2023-09-05 | |

| Enamine | EN300-304686-10.0g |

2-ethenylpyrimidine |

51394-43-5 | 95.0% | 10.0g |

$6450.0 | 2025-03-19 | |

| Enamine | EN300-304686-0.05g |

2-ethenylpyrimidine |

51394-43-5 | 95.0% | 0.05g |

$347.0 | 2025-03-19 | |

| Chemenu | CM521425-1g |

2-Vinylpyrimidine |

51394-43-5 | 97% | 1g |

$1228 | 2023-02-02 | |

| eNovation Chemicals LLC | D538295-250g |

2-Vinylpyrimidine |

51394-43-5 | 95% | 250g |

$7850 | 2023-05-16 | |

| Enamine | EN300-304686-0.25g |

2-ethenylpyrimidine |

51394-43-5 | 95.0% | 0.25g |

$743.0 | 2025-03-19 | |

| TRC | B126088-25mg |

2-ethenylpyrimidine |

51394-43-5 | 25mg |

$ 250.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D538295-5g |

2-Vinylpyrimidine |

51394-43-5 | 95% | 5g |

$985 | 2024-08-03 | |

| 1PlusChem | 1P00DIF0-10g |

Pyrimidine, 2-ethenyl- (9CI) |

51394-43-5 | 95% | 10g |

$8034.00 | 2024-04-30 |

2-vinylpyrimidine 関連文献

-

Keiichi Hattori,Tomoya Hirohama,Shuhei Imoto,Shuhei Kusano,Fumi Nagatsugi Chem. Commun. 2009 6463

-

Mengchao Tong,Yong Zhang,Cong Qin,Yiwei Fu,Yonghai Liu,Hao Li,Wei Wang Org. Chem. Front. 2018 5 2945

-

Kazumitsu Onizuka,Yuuhei Yamano,Ahmed Mostafa Abdelhady,Fumi Nagatsugi Org. Biomol. Chem. 2022 20 4699

-

Fumi Nagatsugi,Shuhei Imoto Org. Biomol. Chem. 2011 9 2579

-

Anna E. Davis,Jared M. Lowe,Michael K. Hilinski Chem. Sci. 2021 12 15947

51394-43-5 (2-vinylpyrimidine) 関連製品

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51394-43-5)2-vinylpyrimidine

清らかである:99%

はかる:1g

価格 ($):1016.0